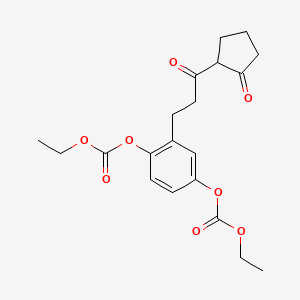
N-cyclopropyl-1-(2,5-dichlorophenyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-1-(2,5-dichlorophenyl)methanesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a cyclopropyl group attached to a methanesulfonamide moiety, with two chlorine atoms substituted at the 2 and 5 positions of the phenyl ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-1-(2,5-dichlorophenyl)methanesulfonamide typically involves the following steps:
Formation of the Cyclopropyl Amine: Cyclopropylamine is synthesized through the reaction of cyclopropyl bromide with ammonia.
Sulfonamide Formation: The cyclopropylamine is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form N-cyclopropylmethanesulfonamide.
Chlorination: The final step involves the chlorination of the phenyl ring at the 2 and 5 positions using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
N-cyclopropyl-1-(2,5-dichlorophenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
N-cyclopropyl-1-(2,5-dichlorophenyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential antimicrobial properties and interactions with biological systems.
Medicine: Investigated for its potential use as an antimicrobial agent and its effects on various biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-cyclopropyl-1-(2,5-dichlorophenyl)methanesulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-cyclopropyl-1-(2,4-dichlorophenyl)methanesulfonamide
- N-cyclopropyl-1-(2,6-dichlorophenyl)methanesulfonamide
Uniqueness
N-cyclopropyl-1-(2,5-dichlorophenyl)methanesulfonamide is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the cyclopropyl group also adds to its distinct properties compared to other sulfonamides.
Propiedades
Fórmula molecular |
C10H11Cl2NO2S |
|---|---|
Peso molecular |
280.17 g/mol |
Nombre IUPAC |
N-cyclopropyl-1-(2,5-dichlorophenyl)methanesulfonamide |
InChI |
InChI=1S/C10H11Cl2NO2S/c11-8-1-4-10(12)7(5-8)6-16(14,15)13-9-2-3-9/h1,4-5,9,13H,2-3,6H2 |
Clave InChI |
UULPRFXQXAJUSU-UHFFFAOYSA-N |
SMILES canónico |
C1CC1NS(=O)(=O)CC2=C(C=CC(=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



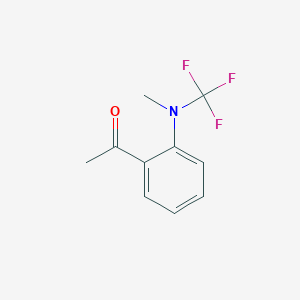
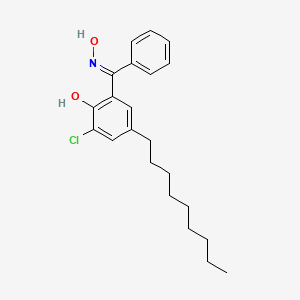

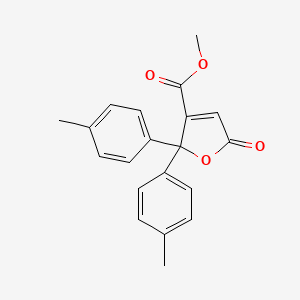
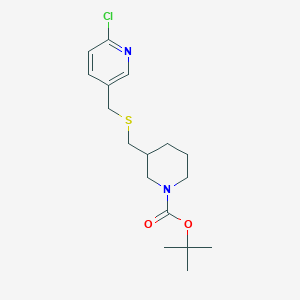
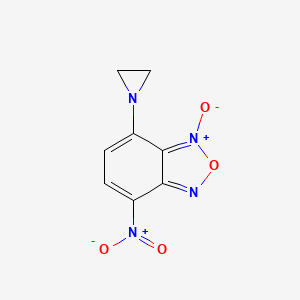
![6-Methyl-2-(methylthio)benzo[d]thiazole](/img/structure/B13954257.png)
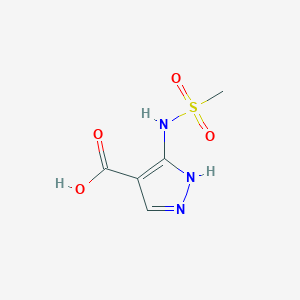
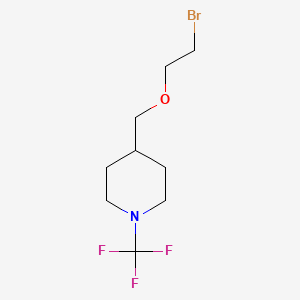
![7-(2-Aminoethyl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13954269.png)
![2-Imidazolidinone, 1-methoxy-3-[4-(1-methylethyl)phenyl]-](/img/structure/B13954277.png)
